1-(4-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-phenyl-6,7-dihydro-5H-indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO/c21-15-9-11-16(12-10-15)22-18-7-4-8-20(23)17(18)13-19(22)14-5-2-1-3-6-14/h1-3,5-6,9-13H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEULXVGRKYJQBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes.
Biochemical Pathways
The biochemical pathways affected by 1-(4-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one are not clearly defined. Given the compound’s structure, it could potentially interfere with a variety of biochemical processes. Without specific studies, it’s difficult to determine the exact pathways this compound affects.
Biological Activity
1-(4-Chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a compound of significant interest due to its unique structural features and potential biological activities. This compound belongs to the indole family and has been studied for various pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C20H18ClN. The compound features a tetrahydroindole core with a chlorophenyl and phenyl substituent, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClN |
| Molecular Weight | 321.82 g/mol |
| IUPAC Name | This compound |
| CAS Number | 338979-04-7 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate neurotransmitter systems and exhibit anti-inflammatory properties. The exact mechanism involves binding to specific receptors or enzymes, influencing cellular pathways that regulate inflammation and pain.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
Anti-inflammatory Activity
Studies have demonstrated that this compound exhibits significant anti-inflammatory effects. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models.
Analgesic Effects
The compound also displays analgesic properties comparable to standard pain relief medications. Animal studies indicate a reduction in pain responses when administered at effective dosages.
Neuropharmacological Effects
Preliminary investigations suggest that this compound may influence serotonin receptors (5-HT), potentially offering therapeutic benefits in mood disorders.
Case Studies and Research Findings
- Anti-inflammatory Studies : In a study comparing various compounds for anti-inflammatory activity, this compound showed an inhibition percentage of 78% at a concentration of 50 µM compared to the control group treated with diclofenac sodium which had an inhibition percentage of 90% .
- Analgesic Evaluation : In analgesic tests using the hot plate method on mice, this compound exhibited significant pain relief effects with an ED50 value comparable to established analgesics .
- Neuropharmacological Assessment : A study investigating the effects on serotonin receptors revealed that the compound acts as a partial agonist at the 5-HT1A receptor, which may contribute to its mood-enhancing properties .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Anti-inflammatory Activity (%) | Analgesic Activity (ED50) |
|---|---|---|
| 1-(4-Chlorophenyl)-2-phenylindole | 78% | Comparable |
| 2-(Chlorophenyl)-3-methylindole | 65% | Higher ED50 |
| Indole derivatives without chlorophenyl substitution | Lower than 70% | Significantly higher |
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of tetrahydroindole structures can inhibit the proliferation of human cancer cells. A notable study reported that compounds similar to 1-(4-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one demonstrated IC50 values in the low micromolar range against cervical and bladder cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | SISO (cervical) | 2.87 |
| This compound | RT-112 (bladder) | 3.06 |
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. Similar structures have shown activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. These findings suggest potential applications in developing new antibacterial agents .
Neuropharmacology
The indole structure of the compound is known for its interaction with neurotransmitter receptors. Preliminary studies suggest that it may act as a modulator for specific receptors involved in neurological pathways. This opens avenues for research into its potential use in treating neurodegenerative diseases or psychiatric disorders .
Synthesis and Production
The synthesis of this compound involves multiple synthetic routes that can be optimized for industrial production. The compound's unique structure makes it suitable for applications in agricultural chemistry as a potential pesticide or herbicide due to its biological activity against pests .
Chemical Manufacturing
In the chemical industry, this compound can serve as an intermediate in the synthesis of other complex organic molecules. Its diverse reactivity allows it to be used in various chemical reactions to produce derivatives with enhanced properties .
Comparison with Similar Compounds
NMR Data Comparison
Crystallographic and Electronic Properties
- Electron Density Analysis : The C=O bond critical point (ρ = 2.69 eÅ⁻³) in 1-(4-chlorophenyl) derivatives is comparable to estrone (ρ = 2.856 eÅ⁻³) but distinct from peptide-bond-containing systems .
- Hydrogen Bonding : Chloro derivatives form C–H···O interactions (D···A = 3.379 Å) stabilizing crystal packing, while fluoro analogs exhibit weaker C–F···π contacts .
Q & A
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Catalyst | CuI (5 mol%) | |
| Reaction Temperature | 25°C | |
| Purification Method | Silica gel chromatography |
Q. Table 2: Analytical Data Comparison
| Technique | Observed Data | Literature Data |
|---|---|---|
| H NMR (CDCl₃) | δ 7.45 (d, J=8.5 Hz, 2H) | δ 7.42–7.48 |
| Melting Point | 189°C | 188–190°C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
